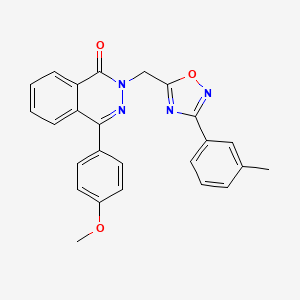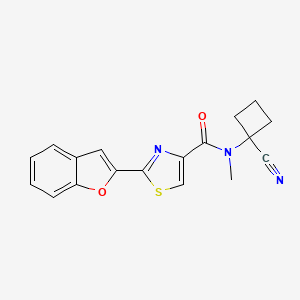![molecular formula C27H25N3O6S B2813419 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451467-16-6](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H25N3O6S and its molecular weight is 519.57. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in this area focuses on the synthesis of complex quinazoline derivatives and their precursors. For example, Talupur et al. (2021) reported on the synthesis and antimicrobial evaluation of tetrazol-thiophene-2-carboxamides derivatives, highlighting the methodological advancements in synthesizing compounds with potential biological activity Talupur, Satheesh, & Chandrasekhar, 2021. Similarly, Spoorthy et al. (2021) detailed the synthesis and anti-microbial evaluation of thiazolidin-thiophene-2-carboxylates, further contributing to the understanding of synthetic pathways for these compounds Spoorthy, Kumar, Rani, & Ravindranath, 2021.
Biological Evaluation
Several studies have evaluated the biological activities of quinazoline derivatives. Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines, highlighting the potential therapeutic applications of these compounds Deady, Rodemann, Zhuang, Baguley, & Denny, 2003. Another study by Grigoryan (2017) focused on the synthesis of benzo[h]quinazoline derivatives, investigating their reactions with alkyl halides and hydrazine hydrate, which could lead to new compounds with potential biological activities Grigoryan, 2017.
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. The research by Talupur et al. (2021) included docking studies to assess the antimicrobial potential of synthesized compounds, providing insights into their mechanism of action at the molecular level Talupur et al., 2021.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-nitrobenzaldehyde", "1,3-benzodioxole", "ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate", "thiourea", "sodium borohydride", "sodium hydroxide", "acetic acid", "sulfuric acid", "acetic anhydride", "ammonium acetate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Condensation of 3,4-dimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(3,4-dimethoxyphenyl)-2-nitroethene", "Reduction of 2-(3,4-dimethoxyphenyl)-2-nitroethene using sodium borohydride to form 2-(3,4-dimethoxyphenyl)ethanamine", "Condensation of 2-(3,4-dimethoxyphenyl)ethanamine and ethyl 2-bromo-3-(1,3-benzodioxol-5-ylmethyl)propanoate to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide", "Reduction of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propanamide using sodium borohydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine", "Cyclization of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)propan-1-amine with thiourea and sulfuric acid to form 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide", "Acetylation of 3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide using acetic anhydride and ammonium acetate to form 3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "Purification of the final compound using ethyl acetate, methanol, and water" ] } | |
CAS-Nummer |
451467-16-6 |
Produktname |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Molekularformel |
C27H25N3O6S |
Molekulargewicht |
519.57 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C27H25N3O6S/c1-33-21-7-3-16(11-23(21)34-2)9-10-28-25(31)18-5-6-19-20(13-18)29-27(37)30(26(19)32)14-17-4-8-22-24(12-17)36-15-35-22/h3-8,11-13H,9-10,14-15H2,1-2H3,(H,28,31)(H,29,37) |
InChI-Schlüssel |
YVIOVTOXOQRZRB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



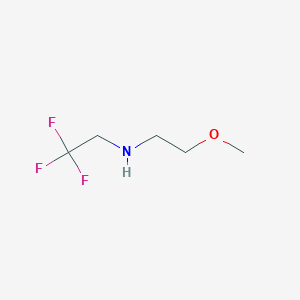

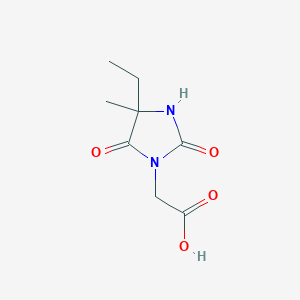
![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)
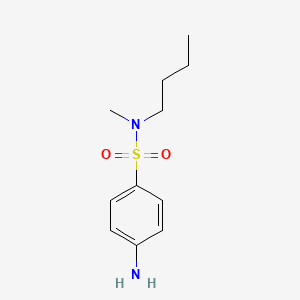
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
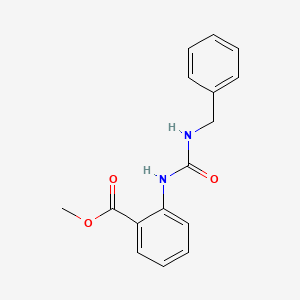

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)

